![molecular formula C15H18N4O5 B3003410 N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 900001-62-9](/img/structure/B3003410.png)
N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NITD-688 and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
While the specific compound “N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide” does not have direct search results regarding its applications, we can infer potential applications based on the biological activities of related compounds such as indole derivatives. Here’s a comprehensive analysis focusing on six unique applications:
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For example, certain indole-2-carboxylate derivatives showed inhibitory activity against influenza A . This suggests that our compound, which shares structural similarities, could potentially be explored for antiviral applications.
Anti-inflammatory Activity
The indole nucleus is known to possess anti-inflammatory effects. Given that inflammation is a common pathway in many diseases, the compound could be researched for its efficacy in reducing inflammation-related symptoms in various conditions .
Anticancer Activity
Indole derivatives have shown promise in anticancer research. The presence of the nitrophenyl group in our compound could be significant, as nitro groups are often involved in the synthesis of cancer treatment drugs. Thus, it could be a candidate for developing new anticancer agents .
Antimicrobial Activity
The structural features of indole derivatives contribute to their antimicrobial activity. The oxamide group in “N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide” could enhance this property, making it a potential subject for antimicrobial drug development .
Antidiabetic Activity
Indole scaffolds are found in several antidiabetic drugs. Research into the specific applications of our compound could lead to the development of novel antidiabetic medications, especially considering the growing prevalence of diabetes globally .
Neuroprotective Effects
Compounds with an indole base structure have been associated with neuroprotective effects. The compound’s ability to cross the blood-brain barrier could be investigated to treat neurodegenerative diseases .
Propiedades
IUPAC Name |
N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c20-13-6-2-8-18(13)9-3-7-16-14(21)15(22)17-11-4-1-5-12(10-11)19(23)24/h1,4-5,10H,2-3,6-9H2,(H,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMVQALEYPXUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

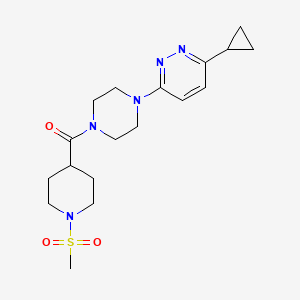
![1-[3-(Chloromethyl)benzoyl]piperidine](/img/structure/B3003329.png)
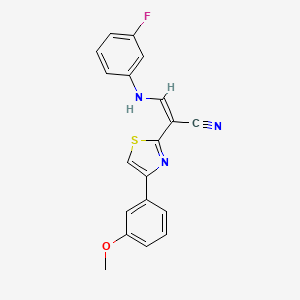
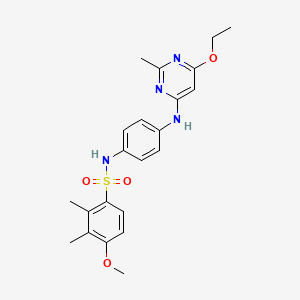


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3003338.png)
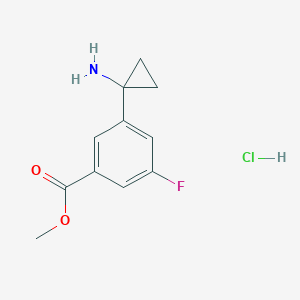
![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)

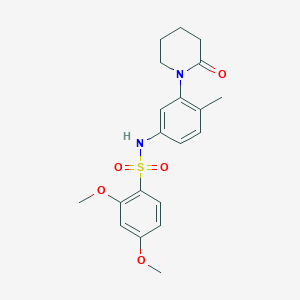

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)
